Melibiose monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

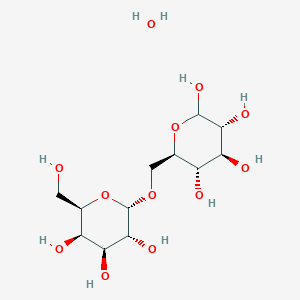

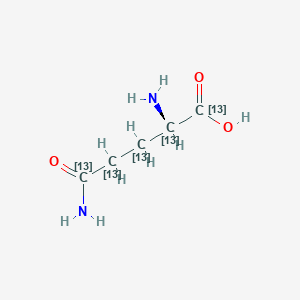

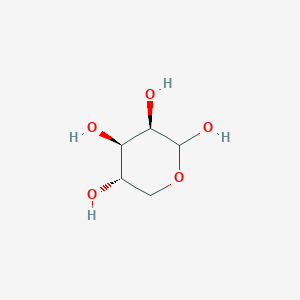

Melibiose monohydrate: is a reducing disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond. It is commonly found in plants and certain legumes. Unlike lactose, melibiose differs in the chirality of the carbon where the galactose ring is closed and the linkage point on the glucose moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Melibiose can be synthesized through the hydrolysis of raffinose using the enzyme invertase, which produces melibiose and fructose . The reaction conditions typically involve an aqueous medium and controlled temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of melibiose often involves the use of microbial fermentation processes. Specific strains of yeast or bacteria that possess the enzyme alpha-galactosidase are employed to hydrolyze raffinose into melibiose and fructose .

Analyse Des Réactions Chimiques

Types of Reactions: Melibiose undergoes several types of chemical reactions, including:

Hydrolysis: Melibiose can be hydrolyzed by alpha-galactosidase to yield glucose and galactose.

Oxidation: Melibiose can be oxidized to form melibionic acid.

Common Reagents and Conditions:

Hydrolysis: Alpha-galactosidase enzyme under aqueous conditions.

Oxidation: Oxidizing agents such as nitric acid under controlled temperature and pH conditions.

Major Products:

Hydrolysis: Glucose and galactose.

Oxidation: Melibionic acid.

Applications De Recherche Scientifique

Melibiose monohydrate has diverse applications in scientific research, including:

Mécanisme D'action

Melibiose exerts its effects primarily through its role as a substrate for certain bacteria and fungi. It is not metabolized by humans but serves as a differential medium component in microbiological media to detect the fermentation of melibiose by microorganisms . In neuroprotection, melibiose facilitates TFEB nuclear translocation, enhancing autophagy flux and providing protection against neuronal injury .

Comparaison Avec Des Composés Similaires

Lactose: A disaccharide composed of galactose and glucose linked by a β-1,4 glycosidic bond.

Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2 glycosidic bond.

Trehalose: A disaccharide composed of two glucose molecules linked by an α-1,1 glycosidic bond.

Uniqueness: Melibiose is unique in its α-1,6 glycosidic linkage, which differentiates it from lactose and other disaccharides. This unique linkage influences its crystallizing properties and its role as a substrate for specific microorganisms .

Propriétés

IUPAC Name |

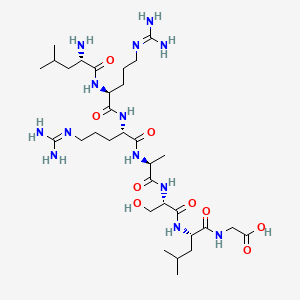

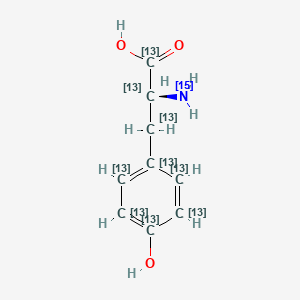

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFAEJSLSYUKCO-FVOQKPJXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B7802209.png)

![(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7802236.png)

![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)